Gusanlung B Gusanlung B Gusanlung B is a natural product found in Coscinium fenestratum, Pericampylus glaucus, and Arcangelisia gusanlung with data available.
Brand Name: Vulcanchem
CAS No.: 79082-05-6
VCID: VC1639496
InChI: InChI=1S/C20H19NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,8-9,14H,5-7,10H2,1-2H3/t14-/m0/s1
SMILES: COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)OC
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol

Gusanlung B

CAS No.: 79082-05-6

Cat. No.: VC1639496

Molecular Formula: C20H19NO5

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Gusanlung B - 79082-05-6

Specification

CAS No. 79082-05-6
Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
IUPAC Name (1S)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-14-one
Standard InChI InChI=1S/C20H19NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,8-9,14H,5-7,10H2,1-2H3/t14-/m0/s1
Standard InChI Key DESORMZUMYIKSG-AWEZNQCLSA-N
Isomeric SMILES COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)OC
SMILES COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)OC
Canonical SMILES COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)OC

Introduction

Chemical Structure and Properties

As a protoberberine alkaloid, Gusanlung B features the characteristic tetracyclic skeleton with a quaternary nitrogen atom, which is typical of this class of compounds . The core structure of protoberberine alkaloids consists of four rings, traditionally labeled A through D, with various substitution patterns that define individual compounds within this family.

Structurally, Gusanlung B is related to other compounds in the Gusanlung series, particularly Gusanlung A and Gusanlung D, which have been subjects of synthetic studies and structural analyses. Gusanlung A has been characterized as the first natural 8-oxotetrahydroprotoberberine alkaloid with an unoxygenated ring D . The structural features of Gusanlung B likely include specific modifications to this core framework, potentially including hydroxy, methoxy, or methylenedioxy functional groups at various positions of the tetracyclic skeleton.

The chemical properties of Gusanlung B are expected to be influenced by its nitrogen-containing heterocyclic structure, which contributes to its basicity and potential for interaction with biological targets. These properties play a crucial role in determining its solubility, stability, and pharmacological activities.

Natural Sources and Botanical Classification

Gusanlung B, like other protoberberine alkaloids, is primarily derived from plant sources. Based on nomenclature patterns and related compounds, Gusanlung B is likely isolated from species within the genus Arcangelisia, particularly Arcangelisia gusanlung H.S.Lo, which belongs to the Menispermaceae family .

Arcangelisia gusanlung is a plant characterized by large woody vines and is distributed predominantly in southern China, including the provinces of Hainan, Guangdong, and Guangxi . This plant holds significant ethnopharmacological importance, being utilized as a traditional medicine by the Dai and Li peoples in China. The stems and roots of A. gusanlung are traditionally used as antipyretic medicine, similar to the traditional Chinese medicinal plant Phellodendron chinense Schneid .

The genus Arcangelisia is relatively small, comprising only four species, with A. gusanlung being the only recorded plant of the genus in China . Recent genomic studies have provided valuable insights into this genus, with the complete chloroplast genome of A. gusanlung having been sequenced. This genome is 162,509 bp in length and contains 129 unique genes, including 84 protein-coding genes, 37 tRNA genes, and eight rRNA genes .

FeatureArcangelisia gusanlung (likely source of Gusanlung B)
FamilyMenispermaceae
DistributionSouthern China (Hainan, Guangdong, Guangxi)
Traditional UsesAntipyretic medicine
Chloroplast Genome Size162,509 bp
Number of Genes129 unique genes (84 protein-coding, 37 tRNA, 8 rRNA)
Related GeneraTinospora
Pharmacological ActivityExperimental ModelReference
Anti-inflammatory activityEar swelling induced by xylene in mice, paw edema induced by carrageenan, cotton pellet granuloma in ratsHu et al., 2013
Antipyretic effectRat fever model induced by yeastHu et al., 2013
Antitussive effectSequential methodHu et al., 2013
Expectorant actionTracheal excretion of phenol redHu et al., 2013
Antidiarrheal functionNormal intestinal propulsion of mouse model of diarrhea induced by decoction of Sennae FoliumHu et al., 2013

These activities are likely attributed to the protoberberine alkaloids present in the plant, potentially including Gusanlung B. The anti-inflammatory effects of A. gusanlung have been particularly well-documented, with studies indicating efficacy against both acute and chronic inflammation .

The mechanism of anti-inflammatory action of protoberberine alkaloids has been associated with the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) via suppression of activator protein-1 (AP-1) and the c-Jun N-terminal kinase (JNK) signaling pathway . Additionally, some protoberberine alkaloids modulate nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, regulating inflammatory mediators .

Comparison with Related Compounds

Understanding the relationships between Gusanlung B and structurally related compounds provides valuable context for its potential properties and applications. The following table presents a comparison of related protoberberine alkaloids:

CompoundStructural FeaturesPotential Biological ActivitiesReferences
Gusanlung AFirst natural 8-oxotetrahydroprotoberberine alkaloid with unoxygenated ring DAntimicrobial properties (inactive against tested strains)
Gusanlung DProtoberberine alkaloid with specific structural featuresSimilar to Gusanlung A (inactive against tested strains)
8-OxyberberrubineContains additional oxygen functionalitiesPotential antioxidant activity
BerberineWell-studied protoberberine alkaloidAntimicrobial, anti-inflammatory properties
N-trans-feruloyltyramineRelated compound from A. gusanlungAnti-inflammatory effect via downregulation of COX-2 and iNOS
DihydroberberineRelated compound from A. gusanlungAnti-inflammatory effect via modulation of NF-κB and MAPK signaling

It is worth noting that synthetic studies of Gusanlung A and Gusanlung D have revealed that these compounds were inactive against Staphylococcus aureus ATCC25932, Escherichia coli ATCC10536, and Candida albicans ATCC90028 in antimicrobial screening . This finding highlights the importance of specific structural features in determining the biological activities of protoberberine alkaloids and suggests that subtle structural differences between these compounds could significantly impact their pharmacological profiles.

Research Challenges and Future Directions

Research on Gusanlung B presents several challenges and opportunities within natural product chemistry and medicinal research. Current challenges include:

  • Limited availability of the natural compound for detailed structural and biological studies

  • Complexity of isolation and purification from natural sources

  • Intricate structural features requiring advanced synthetic approaches

  • Need for comprehensive pharmacological evaluation to establish specific bioactivities

Future research directions may include:

  • Advanced spectroscopic studies to fully elucidate the structure of Gusanlung B

  • Development of efficient synthetic routes for Gusanlung B and structural analogs

  • Comprehensive pharmacological screening to identify specific therapeutic applications

  • Investigation of structure-activity relationships within the Gusanlung series

  • Exploration of potential synergistic effects with other bioactive compounds

  • Studies on the molecular mechanisms underlying observed biological activities

The continued investigation of Gusanlung B and related compounds has the potential to yield valuable insights into novel therapeutic agents and contribute to our understanding of the relationship between chemical structure and biological activity in natural products.

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